![molecular formula C21H20N4O4S B2531685 N-(4-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 872590-18-6](/img/structure/B2531685.png)
N-(4-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(4-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide and related compounds involves multiple steps, starting with the formation of a pharmacophoric group. In one study, 2-(4-aminophenyl)benzothiazole was prepared by reacting 4-aminobenzoic acid with 2-aminothiophenol using microwave irradiation in polyphosphoric acid. Subsequent acetylation yielded amide compounds, which were then reacted with heterocyclic derivatives in the presence of potassium carbonate to obtain the final compounds .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of different heterocyclic rings, which are crucial for their biological activity. The presence of benzothiazole, benzimidazole, and benzoxazole rings in these molecules is significant as they are known to contribute to anticancer properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are critical for introducing various functional groups that confer the desired biological activities. The acetylation reaction and the subsequent reaction with heterocyclic derivatives are key steps in the synthesis process. These reactions allow for the introduction of thioacetamide groups and other substituents that are essential for the compounds' antitumor and other pharmacological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of heterocyclic rings and substituents like benzyl and thiazolyl groups can affect properties such as solubility, stability, and reactivity. These properties are important for the compounds' bioavailability and efficacy as potential therapeutic agents .
Antitumor Activity Evaluation
The antitumor activity of these compounds was evaluated in vitro against a panel of human tumor cell lines. Compounds with significant anticancer activity were identified, such as compound 10 and compound 16, which showed considerable activity against certain cancer cell lines. These findings suggest that the structural features of these compounds are critical for their antitumor efficacy .
Antioxidant and Anti-inflammatory Activity Evaluation
Other studies have focused on evaluating the antioxidant and anti-inflammatory activities of similar acetamide derivatives. Compounds with good antioxidant activity in various assays were identified, and some also exhibited excellent anti-inflammatory activity. These activities are important for the potential therapeutic use of these compounds in conditions associated with oxidative stress and inflammation .
Src Kinase Inhibitory and Anticancer Activities
Further research into N-benzyl substituted acetamide derivatives has revealed their potential as Src kinase inhibitors, which is an important target in cancer therapy. The synthesis of thiazolyl N-benzyl-substituted acetamide derivatives and their evaluation for Src kinase inhibitory and anticancer activities have shown promising results, with certain derivatives exhibiting significant inhibition of cell proliferation in various cancer cell lines .
Evaluation of Antioxidant Properties
The antioxidant properties of novel acetamide derivatives have also been examined, with some compounds showing significant effects in lipid peroxidation assays and free radical scavenging tests. These properties are indicative of the compounds' potential as antioxidants, which could be beneficial in the treatment of diseases associated with oxidative damage .
Scientific Research Applications
Analogs in Carcinogenicity and Drug Development
A study by Ashby et al. (1978) on thiophene analogs of carcinogens, including compounds structurally related to the one , provided insights into potential carcinogenicity and therapeutic applications. These analogs were synthesized and evaluated for their carcinogenic potential, underscoring the importance of structural analysis in the development of safer pharmaceutical agents (Ashby, Styles, Anderson, & Paton, 1978).
Role in Pain Management and Toxicity Understanding
Research on acetaminophen, a compound with some structural similarities, highlights its widespread use as an analgesic and antipyretic. Understanding the metabolic pathways and toxicity mechanisms of acetaminophen can provide valuable insights into the safety profiles and therapeutic potentials of related compounds, emphasizing the significance of metabolism and genetic factors in drug safety and efficacy (Marzullo, 2005).
Environmental Considerations
The presence and degradation of acetaminophen in environmental media point to the ecological implications of pharmaceutical pollutants. Studies on the removal strategies, biotoxicity, and transformation pathways of acetaminophen by-products in water sources underscore the importance of environmental protection and the development of effective remediation technologies. This research is crucial for understanding how structurally similar compounds may behave in the environment and their potential impact on ecological health (Igwegbe et al., 2021).
Future Directions
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-14(26)23-16-3-5-17(6-4-16)24-20(27)12-30-21-22-8-9-25(21)11-15-2-7-18-19(10-15)29-13-28-18/h2-10H,11-13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKWUMPCWOHACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2531603.png)

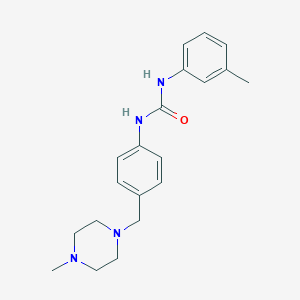
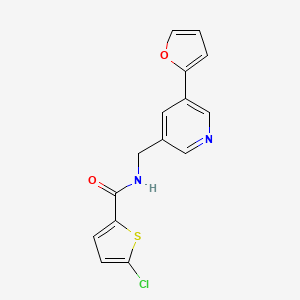

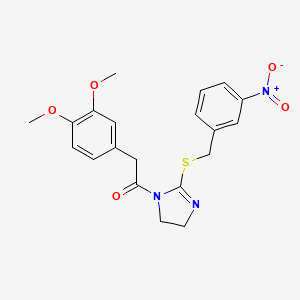
![3-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2531614.png)
![7-[2-[butyl(methyl)amino]ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2531615.png)


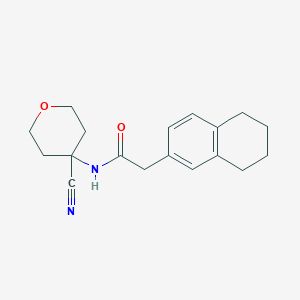
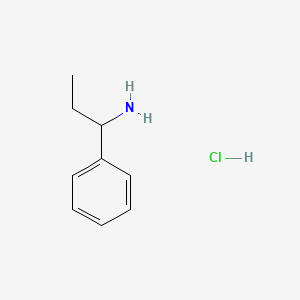
![N-(3-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2531624.png)
![N-(2-methoxy-5-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2531625.png)